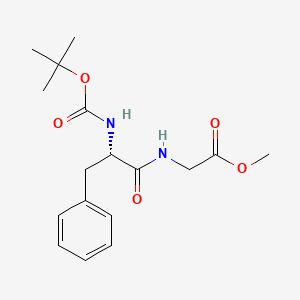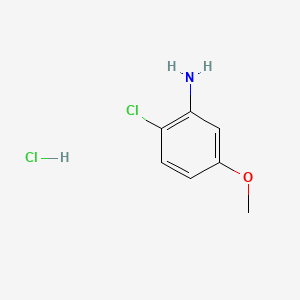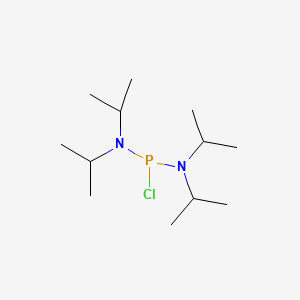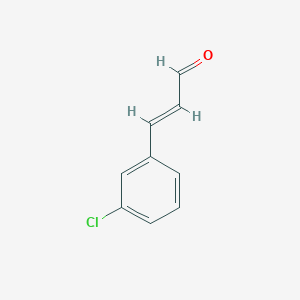
3-Chloro-cinnamaldéhyde
Vue d'ensemble
Description
3-Chlorocinnamaldehyde is an organic compound with the chemical formula C9H7ClO. It is a derivative of cinnamaldehyde, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its colorless to yellowish liquid appearance and is primarily used in the fragrance and flavor industry due to its warm cinnamon-like aroma .
Applications De Recherche Scientifique
3-Chlorocinnamaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is widely used in the fragrance and flavor industry to impart a cinnamon-like aroma to products such as perfumes, soaps, and cosmetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Chlorocinnamaldehyde generally involves the following steps :
Chlorosulfonation: Cinnamaldehyde reacts with chlorosulfonic acid to form the corresponding sulfonate.
Hydroxylation: The sulfonate undergoes a hydroxylation reaction to produce the hydroxylated product.
Nucleophilic Substitution: The hydroxyl group is replaced by a chlorine atom through a nucleophilic substitution reaction, resulting in the formation of 3-Chlorocinnamaldehyde.
Industrial Production Methods: Industrial production of 3-Chlorocinnamaldehyde typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves maintaining specific temperatures and pressures to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chlorocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-Chlorocinnamic acid.
Reduction: Reduction reactions can convert it to 3-Chlorocinnamyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products:
Oxidation: 3-Chlorocinnamic acid.
Reduction: 3-Chlorocinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-Chlorocinnamaldehyde involves its interaction with various molecular targets and pathways. It primarily exerts its effects through the following mechanisms:
Antimicrobial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the NF-κB pathway, reducing the production of pro-inflammatory mediators.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation
Comparaison Avec Des Composés Similaires
3-Chlorocinnamaldehyde can be compared with other similar compounds such as:
4-Chlorocinnamaldehyde: Similar in structure but with the chlorine atom at the fourth position.
α-Chlorocinnamaldehyde: Another isomer with the chlorine atom at the alpha position.
Uniqueness: 3-Chlorocinnamaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQLBYROWRZDHS-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297553 | |
| Record name | (2E)-3-(3-Chlorophenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56578-37-1 | |
| Record name | (2E)-3-(3-Chlorophenyl)-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56578-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(3-Chlorophenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





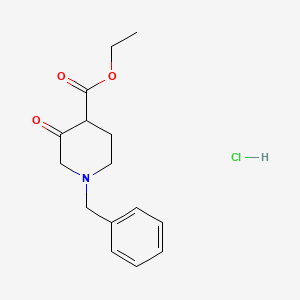

![7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1630966.png)

